![molecular formula C19H20N4O3 B2512323 (E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899972-82-8](/img/no-structure.png)
(E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation of Novel Derivatives
A study by Perković et al. (2016) focused on synthesizing novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents. These compounds were evaluated for their antiproliferative effects against various cancer cell lines. Notably, certain derivatives showed promising activity against breast carcinoma MCF-7 cell line, suggesting potential applications in developing anticancer therapeutics (Perković et al., 2016).
Antagonistic Effects on Receptors
Research by Bonaventure et al. (2015) characterized a brain-penetrant, selective, and high-affinity orexin-1 receptor (OX1R) antagonist. This compound demonstrated potential therapeutic effects for various psychiatric disorders associated with stress or hyperarousal states, showcasing the importance of quinazoline derivatives in neuropsychiatric disorder research (Bonaventure et al., 2015).
Investigation into Adenosine Receptor Affinity
The study by van Muijlwijk-Koezen et al. (2000) explored isoquinoline and quinazoline urea derivatives as antagonists for the human adenosine A(3) receptor. This research contributes to understanding the interaction between quinazoline derivatives and adenosine receptors, potentially informing the development of drugs targeting cardiovascular diseases and cancer (van Muijlwijk-Koezen et al., 2000).
Synthesis and Physicochemical Properties
An investigation by Pandey et al. (2008) on tetrahydro‐quinazoline derivatives involved reactions that have potential applications in the synthesis of compounds with central nervous system (CNS) and cardiovascular system (CVS) effects. This research highlights the versatility of quinazoline derivatives in synthesizing compounds with potential therapeutic applications (Pandey et al., 2008).
Antioxidant and Anticholinesterase Activities
Kurt et al. (2015) synthesized coumarylthiazole derivatives containing aryl urea/thiourea groups, evaluating their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This research demonstrates the potential of quinazoline derivatives in developing treatments for neurodegenerative diseases like Alzheimer's (Kurt et al., 2015).
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-one with 2-methoxyphenyl isocyanate, followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-one", "2-methoxyphenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-one with 2-methoxyphenyl isocyanate in the presence of a suitable catalyst to form the imine intermediate.", "Step 2: Reduction of the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired product, (E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
Numéro CAS |
899972-82-8 |
Nom du produit |
(E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Formule moléculaire |
C19H20N4O3 |
Poids moléculaire |
352.394 |
Nom IUPAC |
1-(2-methoxyphenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea |
InChI |
InChI=1S/C19H20N4O3/c1-3-12-23-17(13-8-4-5-9-14(13)21-19(23)25)22-18(24)20-15-10-6-7-11-16(15)26-2/h4-11H,3,12H2,1-2H3,(H2,20,22,24) |
Clé InChI |
SISMMLTUWQNAPC-OQKWZONESA-N |
SMILES |
CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.